molecular formula C13H21NO B12101458 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol

4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol

Cat. No.: B12101458
M. Wt: 207.31 g/mol
InChI Key: LDODMRCIOVWKFV-UHFFFAOYSA-N
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Description

4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is known for its unique structure, which includes an amino group attached to a butanol backbone, with an ethylphenyl group as a substituent. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 4-ethylbenzylamine with butan-2-ol under controlled conditions. One common method includes the use of a Grignard reagent, where 4-ethylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then reacted with butan-2-one to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic ethylphenyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[(4-ethylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C13H21NO/c1-3-12-4-6-13(7-5-12)10-14-9-8-11(2)15/h4-7,11,14-15H,3,8-10H2,1-2H3

InChI Key

LDODMRCIOVWKFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC(C)O

Origin of Product

United States

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